molecular formula C26H43NNa4O10S B1594207 Aerosol 22 CAS No. 38916-42-6

Aerosol 22

Cat. No.: B1594207
CAS No.: 38916-42-6
M. Wt: 653.6 g/mol
InChI Key: XZPMQCKVOWVETG-UHFFFAOYSA-J
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Description

Aerosol 22 is a synthetic compound with the chemical formula C26H48NNaO10S. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its ability to interact with both hydrophilic and hydrophobic substances, making it useful in formulations requiring emulsification or dispersion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aerosol 22 typically involves the reaction of stearyl amine with aspartic acid derivatives. The process includes the following steps:

    Stearyl Amine Reaction: Stearyl amine is reacted with a derivative of aspartic acid, such as N-carboxyanhydride, under controlled conditions.

    Sulfonation: The resulting product is then sulfonated using a sulfonating agent like sulfur trioxide or chlorosulfonic acid.

    Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the tetrasodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Aerosol 22 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Aerosol 22 has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell growth and viability.

    Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.

    Industry: Utilized in the formulation of detergents, cosmetics, and personal care products.

Mechanism of Action

The mechanism by which Aerosol 22 exerts its effects is primarily through its surfactant properties. The compound reduces surface tension, allowing for better interaction between hydrophilic and hydrophobic substances. This property is crucial in applications such as emulsification, dispersion, and solubilization. The molecular targets include lipid bilayers in biological membranes and hydrophobic particles in industrial formulations.

Comparison with Similar Compounds

Similar Compounds

    Sodium Lauryl Sulfate: Another surfactant with similar emulsifying properties but different molecular structure.

    Tetrasodium EDTA: Used as a chelating agent with some surfactant properties.

    Sodium Stearoyl Lactylate: Employed in food and cosmetic industries for its emulsifying capabilities.

Uniqueness

Aerosol 22 is unique due to its specific combination of hydrophilic and hydrophobic groups, which provides superior emulsifying and dispersing properties compared to other surfactants. Its ability to interact with a wide range of substances makes it versatile for various applications.

Properties

CAS No.

38916-42-6

Molecular Formula

C26H43NNa4O10S

Molecular Weight

653.6 g/mol

IUPAC Name

tetrasodium;2-[(3-carboxylato-3-sulfonatopropanoyl)-octadecylamino]butanedioate

InChI

InChI=1S/C26H47NO10S.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(21(25(31)32)19-24(29)30)23(28)20-22(26(33)34)38(35,36)37;;;;/h21-22H,2-20H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36,37);;;;/q;4*+1/p-4

InChI Key

XZPMQCKVOWVETG-UHFFFAOYSA-J

SMILES

CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

38916-42-6

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

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